3-Bromo-2-fluoro-4-iodopyridine
Overview
Description
3-Bromo-2-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2BrFIN and its molecular weight is 301.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pentasubstituted Pyridines
3-Bromo-2-fluoro-4-iodopyridine and similar halogen-rich pyridines are valuable as intermediates in the synthesis of pentasubstituted pyridines, which are important in medicinal chemistry. A study detailed simple syntheses of these compounds, highlighting their potential for generating a variety of pentasubstituted pyridines with functionalities useful for further chemical manipulations (Wu et al., 2022).
Ultraviolet Photoelectron Spectra (UPS)
Research on halopyridines, including 3-bromo- and 3-iodopyridine, has been conducted to understand their ultraviolet photoelectron spectra (UPS). These studies are essential for understanding the electronic structure of these compounds, which is vital for various applications in chemistry and materials science (Xue et al., 1996).
Isomerization of Halopyridines
This compound and related compounds can undergo isomerization processes. Such transformations are significant in the manufacture of industrial chemicals, including pesticides. These isomerizations allow for the creation of various pyridine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Schlosser & Bobbio, 2002).
Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives, including those involving halogen dance reactions and reactions with electrophiles, has been a focus of research. These synthetic routes are crucial for the development of new pharmaceuticals and agrochemicals, where substituted pyridines play a key role (Rocca et al., 1993).
Halogen/Halogen Displacement Reactions
Studies on halogen/halogen displacement reactions in pyridines, including compounds like this compound, have been conducted. These reactions are significant for the synthesis of various substituted pyridines, which are important in the development of new materials and pharmaceuticals (Schlosser & Cottet, 2002).
Synthesis of Radiolabeled Compounds
This compound derivatives have been used in the synthesis of radiolabeled compounds, which are crucial in medical imaging and cancer research. These compounds allow for the tracing and imaging of biological processes in vivo (Mercer et al., 1989).
Amination Reactions
The amination of halopyridines, including this compound derivatives, has been explored. Such reactions are fundamental in the development of various organic compounds used in pharmaceuticals and agrochemicals (Stroup et al., 2007).
Safety and Hazards
3-Bromo-2-fluoro-4-iodopyridine is classified as a hazardous substance . It is harmful if inhaled, comes into contact with skin, or if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .
Future Directions
3-Bromo-2-fluoro-4-iodopyridine has potential applications in the synthesis of various compounds, including β-carboline and the antibiotic Eudistomin T . These compounds have significant applications in medical treatments, suggesting that this compound could have a promising future in pharmaceutical research .
Mechanism of Action
Target of Action
3-Bromo-2-fluoro-4-iodopyridine is a type of fluoropyridine . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines are generally used in the synthesis of various biologically active compounds . They are also used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . They are also used in the Suzuki–Miyaura (SM) coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Fluoropyridines are generally known for their interesting and unusual physical, chemical, and biological properties .
Biochemical Analysis
Biochemical Properties
It is known that halogenated pyridines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-2-fluoro-4-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJZTNSBFOSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654065 | |
Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-52-4 | |
Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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